molecular formula C8H7F3O2 B13604277 (s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Cat. No.: B13604277
M. Wt: 192.13 g/mol
InChI Key: YEQGRTUMODEXBO-ZETCQYMHSA-N
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Description

(S)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS 1782962-06-4) is a chiral phenolic compound of interest in synthetic and mechanistic chemistry. It features a stereogenic center bearing a trifluoromethyl (CF3) group and a hydroxyl moiety, alongside a phenolic ring, making it a valuable scaffold for developing pharmaceuticals and advanced materials [citation1] . The molecular formula is C₈H₇F₃O₂ with a molecular weight of 192.14 g/mol [citation1] . The compound is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C [citation1] . Compounds containing the 2,2,2-trifluoro-1-hydroxyethyl group are studied for their unique properties, particularly the ability of the trifluoroethanol moiety to influence molecular conformation and stability. Research on similar structures shows that the 2,2,2-trifluoroethanol (TFE) group can stabilize peptide secondary structures, such as alpha-helices and beta-sheets, in aqueous solutions by preferentially coating the peptide and promoting intrapeptide hydrogen bonding [citation2] . This mechanism highlights the potential of such compounds in studying and modulating biomolecular interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,12-13H/t7-/m0/s1

InChI Key

YEQGRTUMODEXBO-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of (S)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol generally proceeds through:

This sequence is validated by patent literature and peer-reviewed research, emphasizing industrial feasibility and stereochemical purity.

Detailed Preparation Method from Patent CN1962603A

A comprehensive industrially viable method is described in patent CN1962603A, which outlines a four-step process starting from o-nitrochlorobenzene:

Step Description Conditions Yield Notes
1. Etherification o-Nitrochlorobenzene reacts with 2,2,2-trifluoroethanol under alkaline conditions with phase-transfer catalyst 0–100 °C, NaOH or KOH, catalysts like tetrabutylammonium bromide 88.4% Produces 2-(2,2,2-trifluoroethoxy)nitrobenzene intermediate
2. Reduction Hydrogenation of the nitro group to aniline derivative using Pd/C catalyst Room temperature, hydrogen atmosphere, 12 hours 91.6% Yields 2-(2,2,2-trifluoroethoxy)aniline
3. Diazotization Conversion of aniline to diazonium salt using acids like HCl or H2SO4 -20 to 50 °C Not specified Prepares for hydroxyl substitution
4. Hydroxyl substitution Replacement of diazonium group with hydroxyl to form phenol 0–100 °C Not specified Final product: 2-(2,2,2-trifluoroethoxy)phenol

Key advantages :

  • Use of abundant and inexpensive starting materials
  • Avoidance of costly reagents like 2,2,2-trifluoro iodoethane and boron tribromide
  • Simplified operation and optimized reaction conditions suitable for scale-up

Experimental data excerpt (from the patent):

Intermediate Mass (g) Yield (%) Melting Point (°C) 1H NMR (CDCl3) δ (ppm)
2-(2,2,2-trifluoroethoxy)nitrobenzene 124 88.4 53–55 4.50 (q, 2H, -CH2CF3), 7.13–7.90 (m, 4H, Ar-H)
2-(2,2,2-trifluoroethoxy)aniline 95 91.6 58–60 3.84 (br s, 2H, -NH2), 4.42 (q, 2H, -CH2CF3), 6.70–7.26 (m, 4H, Ar-H)

This route provides a robust foundation for preparing the trifluoroethoxyphenol scaffold, which can be further converted to the hydroxyethyl derivative with stereochemical control.

Alternative Synthetic Routes and Functionalization

Other methods reported include:

These routes provide versatility in modifying the phenol ring and controlling the position and stereochemistry of the trifluoroethyl group.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Etherification + Reduction + Diazotization (Patent CN1962603A) o-Nitrochlorobenzene 2,2,2-Trifluoroethanol, Pd/C, acids 0–100 °C, H2 atmosphere, -20–50 °C ~88–92% per step Industrially scalable, cost-effective
Nucleophilic Addition + Chlorination (RSC data) 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol Thionyl chloride, pyridine -5 °C to RT 93% Produces chlorinated intermediate for further synthesis
Lithiation + Trifluoroacylation MOM-protected phenols n-BuLi, ethyl trifluoroacetate Low temperature, inert atmosphere Variable Allows regioselective trifluoromethylation

Research Outcomes and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectra confirm the structure and purity of intermediates and final products.
  • Melting points provide physical characterization consistent with literature values.
  • High yields and reproducibility across different laboratories validate the robustness of these methods.
  • The use of phase-transfer catalysts and mild reduction conditions improves environmental and safety profiles.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

It appears there is no information available regarding the applications of the compound specifically named "(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol" from the provided search results. However, the search results do provide information on the applications of (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid, a related compound, and its properties.

Here's a summary of the applications of the related compound (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid:

Scientific Research Applications

  • Chemistry: It is utilized in Suzuki-Miyaura cross-coupling reactions to create carbon-carbon bonds, making it a valuable reagent for synthesizing complex organic molecules like pharmaceuticals and agrochemicals.
  • Biology: It is used in the development of boron-containing drugs and as a tool in biochemical assays due to its ability to form reversible covalent bonds with diols, which is useful for detecting and quantifying biomolecules.
  • Medicine: Boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly for treating cancer and bacterial infections. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
  • Industry: It is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance and durability.

Biological Activity

The biological activity of (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid is attributed to the following structural features:

  • Trifluoromethyl Group: Enhances lipophilicity, which facilitates membrane penetration and increases binding affinity to target proteins.
  • Hydroxyethyl Group: Participates in hydrogen bonding, influencing interactions with biological targets.
  • Boron Atom: Capable of forming reversible covalent bonds with hydroxyl-containing biomolecules, which is crucial for its biochemical interactions.

Antimicrobial Activity

Boronic acids have demonstrated antimicrobial properties. Related compounds have shown activity against pathogens like Candida albicans and Escherichia coli. The mechanism often involves inhibiting essential enzymes or disrupting cellular processes.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Escherichia coli16 µg/mL
Aspergillus niger8 µg/mL

Therapeutic Potential

  • Cancer Treatment: Boronic acids have been explored as proteasome inhibitors in cancer therapy, as their ability to modulate protein degradation pathways may lead to novel cancer treatments.
  • Antiviral Activity: Some boronic acid derivatives have shown antiviral properties by inhibiting viral replication processes, suggesting potential applications in antiviral therapies.

Case Studies and Research Findings

  • Biochemical Probes: The compound has been investigated as a biochemical probe and can serve as a tool for studying enzyme activity and cellular processes.
  • Antifungal Mechanism: Studies involving 5-trifluoromethyl-2-formyl phenylboronic acid have shown that the compound can inhibit leucyl-tRNA synthetase in Candida albicans, similar to the approved antifungal drug Tavaborole, suggesting similar antifungal mechanisms.
  • Binding Affinity Studies: Research utilizing competitive ELISA has demonstrated that boronic acids can enhance binding affinities significantly when incorporated into peptide structures, indicating its potential use in designing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of (s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with (S)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol:

Compound Name Key Structural Features Biological/Industrial Relevance Reference
This compound -CH(OH)CF₃ at meta position; S-configuration Potential AR inhibitor (CRPC therapy)
3-(2,2,2-Trifluoroethyl)phenol -CH₂CF₃ at meta position; lacks hydroxyl group Intermediate in fluorinated drug synthesis
2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane -CF₃ and methyl groups; ortho-hydroxyphenyl Solubility studies in organic solvents
2-(3,4,5-Trifluorophenyl)ethanol Ethanol chain; trifluorophenyl ring High structural similarity (97%)
4-(3-Fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)-thiohydantoin -CF₃-hydroxyethyl in a thiohydantoin scaffold Androgen receptor inhibition

Key Observations :

  • The hydroxyl group in this compound enhances hydrogen-bonding interactions compared to non-hydroxylated analogs like 3-(2,2,2-Trifluoroethyl)phenol .
  • Stereochemistry plays a critical role in bioactivity. For instance, the S-enantiomer may exhibit higher binding affinity to targets like the androgen receptor compared to its R-counterpart .
  • Fluorine positioning (e.g., trifluoromethyl vs. trifluorophenyl) alters electronic effects and metabolic stability.
Physicochemical Properties
Property This compound 3-(2,2,2-Trifluoroethyl)phenol 2-(3,4,5-Trifluorophenyl)ethanol
Molecular Weight ~208.1 g/mol 176.14 g/mol ~192.1 g/mol
Boiling Point Not reported 193.9°C (predicted) Similar range (estimated)
pKa ~9.6 (phenolic OH) 9.63 (phenolic OH) ~10.1 (ethanol OH)
LogP (Lipophilicity) ~2.5 (estimated) 2.8 ~2.3

Analysis :

  • The pKa of the phenolic hydroxyl group (~9.6) is slightly lower than non-fluorinated phenols (~10), attributed to the electron-withdrawing effect of the trifluoromethyl group .
  • Lipophilicity (LogP) is higher in trifluoroethyl-substituted phenols compared to ethanol derivatives (e.g., 2-(3,4,5-Trifluorophenyl)ethanol), favoring membrane permeability in drug design .

Biological Activity

Introduction

(S)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, commonly referred to as Trifluoromethylphenol, is a fluorinated organic compound notable for its unique trifluoroethyl moiety and hydroxyl group on a phenolic structure. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. Its chemical formula is C9_9H8_8F3_3O, and the presence of the trifluoromethyl group enhances its lipophilicity and alters its electronic properties, which can significantly influence its interactions with biological targets.

The structural characteristics of this compound include:

  • Hydroxyl Group (-OH) : Involved in hydrogen bonding and can participate in various chemical reactions typical of alcohols.
  • Trifluoromethyl Group (-CF3_3) : Enhances the compound's stability and lipophilicity, which may improve its bioavailability.

Table 1: Structural Features of this compound

FeatureDescription
Chemical FormulaC9_9H8_8F3_3O
Hydroxyl GroupPresent at the 1-position on the phenol ring
Trifluoromethyl GroupAttached at the 3-position

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural analogs have been shown to inhibit various pathogens effectively. For instance:

  • Antifungal Activity : The compound has been tested against several fungal strains, demonstrating inhibitory effects comparable to established antifungal agents. Minimum inhibitory concentrations (MICs) were determined for different fungal species .

Case Study: Antifungal Screening

A study evaluated the antifungal activity of various derivatives of trifluoromethylphenols against Candida species. The results indicated that compounds with a trifluoromethyl group exhibited enhanced activity due to increased lipophilicity and interaction with fungal cell membranes.

Table 2: Antifungal Activity of Trifluoromethylphenols

CompoundMIC (µg/mL)Target Organism
This compound32C. albicans ATCC 24433
4-Trifluoromethylphenol64C. glabrata NCYC 388
3-Trifluoromethylphenylboronic acid16C. neoformans ATCC 34664

The antifungal mechanism involves the inhibition of ergosterol biosynthesis by targeting lanosterol 14α-demethylase, leading to compromised cell membrane integrity . Additionally, some derivatives have been shown to generate reactive oxygen species (ROS), contributing to their fungicidal activity.

Pharmacological Potential

Computer-aided drug design tools have predicted a broad spectrum of biological activities for this compound. Its unique structure suggests potential roles in:

  • Anti-inflammatory Applications : Similar compounds have shown efficacy in inhibiting cyclooxygenase enzymes involved in inflammatory pathways .
  • Antioxidant Activity : The presence of the hydroxyl group may confer antioxidant properties that could be beneficial in reducing oxidative stress.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other structurally related compounds:

Table 3: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl and trifluoromethyl groupsAntimicrobial
4-TrifluoromethylphenolTrifluoromethyl group on phenolAntimicrobial
2-Hydroxy-5-trifluoromethylbenzaldehydeHydroxyl and aldehyde groupsAntioxidant

Q & A

Q. What are the established synthetic routes for (S)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves asymmetric reduction of a trifluoromethyl ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve the (S)-configuration. Enantiomeric purity (>99% ee) is verified via chiral HPLC or polarimetry. For structural confirmation, single-crystal X-ray diffraction (SHELXL refinement) is recommended to resolve stereochemical ambiguities .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve phenolic and hydroxyl groups.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) enable high-resolution structural determination, particularly for verifying hydrogen bonding between the hydroxyl group and fluorinated moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What is the biological significance of the trifluoromethyl group in this compound, and how does it compare to non-fluorinated analogs?

Methodological Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies involve synthesizing non-fluorinated analogs and assessing pharmacokinetic parameters (e.g., logP, plasma half-life) via in vitro assays. Fluorine’s electron-withdrawing effects also modulate phenol acidity, impacting receptor binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:

  • Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers), pH, and cell line selection (e.g., HEK293 vs. HeLa).
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with results .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in GPCR active sites, prioritizing hydrogen bonds between the hydroxyl group and conserved residues.
  • MD simulations : GROMACS or AMBER simulate dynamic interactions, focusing on fluorine’s role in stabilizing hydrophobic pockets.
  • Toxicity prediction : Programs like ProTox 3.0 assess acute toxicity risks by analyzing structural alerts (e.g., phenol reactivity) .

Q. How can enantiomer-specific crystallization be optimized to isolate the (S)-isomer from racemic mixtures?

Methodological Answer:

  • Chiral resolving agents : Use (R)-1-phenylethylamine to form diastereomeric salts, exploiting solubility differences.
  • Crystallization conditions : Screen solvents (e.g., ethanol/water mixtures) and cooling rates to favor (S)-isomer nucleation.
  • In situ monitoring : Raman spectroscopy tracks crystallization progress and enantiomeric excess .

Q. What strategies mitigate fluorine-related instability in aqueous solutions during long-term bioactivity studies?

Methodological Answer:

  • pH buffering : Maintain solutions at pH 6–7 to prevent hydrolysis of the trifluoroethyl group.
  • Lyophilization : Store the compound as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • Radical scavengers : Add ascorbic acid (0.1% w/v) to suppress oxidative degradation .

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